molecular formula C26H24N2O4S2 B14948568 2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-(thiophen-2-ylsulfonyl)acetohydrazide

2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-(thiophen-2-ylsulfonyl)acetohydrazide

Cat. No.: B14948568
M. Wt: 492.6 g/mol
InChI Key: QWBGDAZQXDEDEC-UHFFFAOYSA-N
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Description

2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including hydroxyl, phenyl, and thienylsulfonyl groups. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.

Properties

Molecular Formula

C26H24N2O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-thiophen-2-ylsulfonylacetohydrazide

InChI

InChI=1S/C26H24N2O4S2/c1-19-10-14-21(15-11-19)26(30,22-16-12-20(2)13-17-22)25(29)27-28(23-7-4-3-5-8-23)34(31,32)24-9-6-18-33-24/h3-18,30H,1-2H3,(H,27,29)

InChI Key

QWBGDAZQXDEDEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine to form the hydrazide intermediate.

    Introduction of the thienylsulfonyl group: Using a sulfonyl chloride derivative to introduce the thienylsulfonyl group.

    Final coupling reaction: Combining the intermediate with 2,2-bis(4-methylphenyl)acetohydrazide under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of advanced materials or as a component in specialized coatings or polymers.

Mechanism of Action

The mechanism of action of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETOHYDRAZIDE: Lacks the thienylsulfonyl group.

    2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYLACETOHYDRAZIDE: Lacks the thienylsulfonyl group but includes the phenyl group.

Uniqueness

The presence of the thienylsulfonyl group in 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE provides unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets.

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